molecular formula C19H15N3O3 B11606671 3-hydroxy-6-(morpholin-4-yl)-7H-dibenzo[de,h]cinnolin-7-one

3-hydroxy-6-(morpholin-4-yl)-7H-dibenzo[de,h]cinnolin-7-one

Cat. No.: B11606671
M. Wt: 333.3 g/mol
InChI Key: MSTFRFWMXUMCCZ-UHFFFAOYSA-N
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Description

6-MORPHOLINO-3H-DIBENZO[DE,H]CINNOLINE-3,7(2H)-DIONE is a complex organic compound that belongs to the class of cinnoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 6-MORPHOLINO-3H-DIBENZO[DE,H]CINNOLINE-3,7(2H)-DIONE makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-MORPHOLINO-3H-DIBENZO[DE,H]CINNOLINE-3,7(2H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the [4 + 2] annulation of N-carbonyl aryldiazenes with cyclopentadiene, catalyzed by Sc(OTf)3 . This reaction is carried out in chloroform and offers a rapid access to a variety of cinnoline derivatives. The reaction conditions are moderate, and the yields are generally good for a wide range of substrates.

Chemical Reactions Analysis

6-MORPHOLINO-3H-DIBENZO[DE,H]CINNOLINE-3,7(2H)-DIONE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the morpholino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

6-MORPHOLINO-3H-DIBENZO[DE,H]CINNOLINE-3,7(2H)-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an anticancer agent and kinase inhibitor.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-MORPHOLINO-3H-DIBENZO[DE,H]CINNOLINE-3,7(2H)-DIONE involves its interaction with specific molecular targets and pathways. As an anticancer agent, it is believed to inhibit kinase activity, which is crucial for cell proliferation and survival. The compound may also interfere with DNA replication and repair mechanisms, leading to cell death in cancer cells.

Comparison with Similar Compounds

6-MORPHOLINO-3H-DIBENZO[DE,H]CINNOLINE-3,7(2H)-DIONE can be compared with other cinnoline derivatives, such as dibenzo[c,h]cinnolines and indolo[3,2-c]cinnolines . These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties. the presence of the morpholino group in 6-MORPHOLINO-3H-DIBENZO[DE,H]CINNOLINE-3,7(2H)-DIONE adds to its uniqueness and potential for targeted drug development.

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

10-morpholin-4-yl-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,14-dione

InChI

InChI=1S/C19H15N3O3/c23-18-12-4-2-1-3-11(12)17-15-13(19(24)21-20-17)5-6-14(16(15)18)22-7-9-25-10-8-22/h1-6H,7-10H2,(H,21,24)

InChI Key

MSTFRFWMXUMCCZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C4=C(C=C2)C(=O)NN=C4C5=CC=CC=C5C3=O

Origin of Product

United States

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